
2-Amino-5-chloro-4-fluorobenzoic acid
Overview
Description
2-Amino-5-chloro-4-fluorobenzoic acid: is an organic compound with the molecular formula C7H5ClFNO2 . It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method involves the nitration of 2-chloro-4-fluorobenzoic acid to form 2-chloro-4-fluoro-5-nitrobenzoic acid, followed by reduction to yield 2-amino-5-chloro-4-fluorobenzoic acid.
Direct Amination: Another approach is the direct amination of 2-chloro-4-fluorobenzoic acid using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production typically involves large-scale nitration and reduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Substitution Reactions
The chloro and fluoro substituents participate in nucleophilic aromatic substitution (NAS), though their reactivity varies due to electronic and steric factors.
Key Observations :
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Chloro Group : Exhibits moderate NAS reactivity under basic conditions (e.g., K₂CO₃/EtOH, 80°C), forming hydroxyl or alkoxy derivatives .
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Fluoro Group : Typically inert under mild conditions but can undergo substitution in the presence of strong nucleophiles (e.g., NH₃ at high temperatures) .
Example Reaction :
Conditions: 80°C, aqueous ethanol .
Diazotization and Coupling Reactions
The amino group enables diazotization, forming diazonium salts that undergo coupling with electron-rich aromatics (e.g., phenols, anilines).
Key Process :
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Diazotization: Treatment with NaNO₂/HCl at 0–5°C forms the diazonium intermediate.
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Coupling: Reacts with β-naphthol or pyrazoles to form azo dyes or heterocycles .
Application : Used to synthesize kinase inhibitors via Suzuki-Miyaura coupling .
Carboxylic Acid Derivatives
The carboxylic acid group undergoes esterification, amidation, and reduction:
Oxidation and Reduction
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Oxidation : The amino group oxidizes to nitro under harsh conditions (H₂O₂/H₂SO₄, 60°C) .
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Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitro intermediates to amines during synthesis .
Example Pathway :
Cyclization and Heterocycle Formation
The compound serves as a precursor for pyrimidines and pyrazoles via condensation:
Pyrimidine Synthesis :
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Reacts with guanidine under acidic reflux to form 2-imino-1,2-dihydropyrimidines .
Pyrazole Synthesis :
Example :
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research indicates that 2-amino-5-chloro-4-fluorobenzoic acid exhibits antimicrobial properties, making it a candidate for developing new antibiotics. A study highlighted its effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness, showing promise as a lead compound for further therapeutic development .
1.2 Synthesis of Bioactive Compounds
This compound serves as an intermediate in synthesizing various bioactive molecules. For instance, it has been utilized in the synthesis of arylcarboxamides, which are known for their biological activities, including anti-inflammatory and analgesic effects .
Agricultural Applications
2.1 Herbicides and Pesticides
This compound is being explored as an intermediate in the synthesis of herbicides and pesticides. Its structural properties allow it to interact effectively with plant growth regulators, enhancing crop protection against pests and diseases .
4.1 Inhibition Studies
In a notable study, this compound was tested for its inhibitory effects on specific enzymes related to T. brucei metabolism. The compound demonstrated submicromolar activity against hexokinases, suggesting its potential as a therapeutic agent targeting metabolic pathways in the parasite .
4.2 Synthesis Pathways
A recent patent describes an efficient method for synthesizing this compound from readily available starting materials through a nitration and reduction process, emphasizing its industrial applicability in pharmaceutical manufacturing .
Mechanism of Action
The mechanism by which 2-amino-5-chloro-4-fluorobenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
2-Chloro-4-fluoro-5-aminobenzoic acid: Similar in structure but differs in the position of the amino group.
2-Amino-5-fluorobenzoic acid: Lacks the chloro substituent, affecting its reactivity and applications.
2-Chloro-4,5-difluorobenzoic acid: Contains an additional fluoro group, which can alter its chemical properties and reactivity.
Uniqueness: 2-Amino-5-chloro-4-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions .
Biological Activity
2-Amino-5-chloro-4-fluorobenzoic acid is an aromatic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 189.57 g/mol. The compound features an amino group, a chloro substituent, and a fluorine atom, which contribute to its unique chemical properties and biological interactions.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. For instance, studies have reported that it possesses a minimum inhibitory concentration (MIC) of 5 µM against Mycobacterium tuberculosis (Mtb) without the presence of tryptophan, indicating its potential as a tuberculosis treatment agent .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes and proteins related to amino acid biosynthesis. This is particularly relevant in the context of tuberculosis, where it disrupts pathways essential for bacterial survival .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Nitration : Starting from benzoic acid derivatives, nitration followed by reduction can yield the desired amino compound.
- Halogenation : Chlorination and fluorination steps are critical for introducing halogen substituents.
- Condensation Reactions : These reactions can be utilized to form the final product through coupling with appropriate amines or acids.
Case Study 1: Antitubercular Activity
In a study focusing on tuberculosis treatment, analogs of this compound were evaluated for their efficacy in reducing bacterial load in murine models. Results indicated a significant reduction in colony-forming units (CFUs) in spleens of infected mice treated with the compound .
Compound | MIC (µM) | Cytotoxicity (CC50 µM) | Efficacy in vivo |
---|---|---|---|
This compound | 5 | 64.5 | Significant reduction in CFUs |
6-Amino-4-fluorobenzoic acid | 4.8 | Not specified | Moderate efficacy |
Case Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory properties of the compound in vitro, where it was found to significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Amino-5-chloro-4-fluorobenzoic acid with high purity?
Methodological Answer: Synthesis typically involves halogenation and amination steps. Key considerations include:
- Halogenation: Use fluorinating agents (e.g., KF or Selectfluor®) under anhydrous conditions to minimize side reactions. Chlorination can be achieved via electrophilic substitution using Cl₂ or SO₂Cl₂ in acidic media .
- Amination: Protect the carboxylic acid group (e.g., esterification) before introducing the amino group via catalytic hydrogenation (H₂/Pd-C) or nucleophilic substitution with NH₃ .
- Purification: Recrystallization from ethanol/water or chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>98%). Monitor reaction progress via TLC or HPLC .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: Confirm substitution patterns via ¹H NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and ¹³C NMR (carboxylic acid C=O at ~170 ppm) .
- Mass Spectrometry (MS): ESI-MS or HRMS validates molecular weight (C₇H₅ClFNO₂, MW 189.57 g/mol) .
- X-ray Crystallography: Resolve crystal structures using ORTEP-III software to confirm bond angles and spatial arrangement .
Q. What safety protocols are critical for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- First Aid: In case of skin contact, wash with soap/water immediately. For inhalation, move to fresh air and consult a physician .
- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in drug design?
Methodological Answer:
- DFT Calculations: Use Gaussian or GAMESS to model electron density maps, identifying nucleophilic (amino group) and electrophilic (carboxylic acid) sites .
- Docking Studies: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Prioritize derivatives with high binding affinity (ΔG < -7 kcal/mol) .
- SAR Analysis: Compare analogs (e.g., 2-Amino-5-bromo-4-fluorobenzoic acid) to assess how halogen substitution affects activity .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound?
Methodological Answer:
- Dose-Response Studies: Test across a concentration range (1 nM–100 µM) to identify non-linear effects. Use ANOVA for statistical validation .
- Assay Standardization: Replicate studies under controlled conditions (pH 7.4, 37°C) to minimize variability. Include positive controls (e.g., known enzyme inhibitors) .
- Metabolite Profiling: Employ LC-MS to detect degradation products that may interfere with bioactivity .
Q. How can crystallographic data optimize the compound’s formulation for solid-state applications?
Methodological Answer:
- Polymorph Screening: Use solvent evaporation or slurry crystallization to identify stable polymorphs. Characterize via PXRD and DSC .
- Co-Crystallization: Screen with co-formers (e.g., succinic acid) to enhance solubility. Analyze hydrogen-bonding networks using Mercury software .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., F⋯H contacts) to predict stability .
Properties
IUPAC Name |
2-amino-5-chloro-4-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFCXMNTJYSFIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351367-77-6 | |
Record name | 2-amino-5-chloro-4-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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